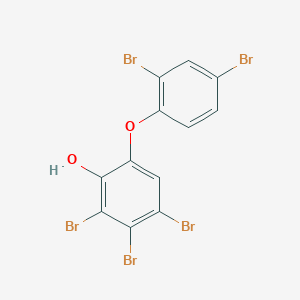
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
2,3,4-三溴-6-(2,4-二溴苯氧基)苯酚的合成通常涉及苯酚衍生物的溴化反应。 反应条件通常包括在受控温度和溶剂条件下使用溴或含溴试剂 . 具体的合成路线可能因所需的化合物产量和纯度而异。
工业生产方法
化学反应分析
反应类型
2,3,4-三溴-6-(2,4-二溴苯氧基)苯酚会发生各种化学反应,包括:
常用试剂和条件
这些反应中常用的试剂包括溴、铁(III)卟啉催化剂和能够还原溴化的微生物菌株 . 反应条件各不相同,但通常涉及受控温度和特定溶剂以实现所需的转化 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化降解可能会产生各种溴化苯酚衍生物,而还原溴化会导致脱溴的苯酚化合物 .
科学研究应用
2,3,4-三溴-6-(2,4-二溴苯氧基)苯酚有几个科学研究应用,包括:
作用机制
2,3,4-三溴-6-(2,4-二溴苯氧基)苯酚的作用机制涉及:
细菌摄取: 由磷酸转移酶系统介导,如MRSA中的scrA和mtlA.
抗菌活性: 破坏细菌细胞膜并抑制必要的细胞过程.
抗癌活性: 通过仍在研究中的途径诱导癌细胞凋亡.
相似化合物的比较
类似化合物
4,6-二溴-2-(2,4-二溴苯氧基)苯酚: 另一种具有类似抗菌特性的溴化苯氧基苯酚.
4,5,6-三溴-2-(2,4-二溴苯氧基)苯酚: 表现出潜在的抗癌活性.
5-表-那吉宁酮Q: 一种具有显着抗肿瘤作用的化合物.
独特性
2,3,4-三溴-6-(2,4-二溴苯氧基)苯酚的独特性在于它对细菌的不同生长形式同时具有活性,包括浮游细胞、持续体和生物膜中整合的细胞 . 它对人细胞系的适度细胞毒性也使其成为开发新型抗菌剂的有希望的支架 .
生物活性
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol is a brominated phenolic compound recognized for its significant biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple bromine substitutions on the phenolic structure, which contribute to its biological effectiveness. The specific arrangement of bromine atoms enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. It has been shown to be effective against various pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymes necessary for bacterial survival.
Anticancer Activity
The compound also demonstrates significant anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines, such as:
- Jurkat (T-cell leukemia)
- Ramos (B-cell lymphoma)
In vitro assays revealed IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment, indicating its effectiveness in reducing cell viability in cancerous cells .
The biological activity of this compound can be attributed to its ability to interact with cellular components:
- Antibacterial Mechanism : The compound disrupts the integrity of bacterial cell membranes and inhibits key metabolic enzymes.
- Anticancer Mechanism : It triggers apoptotic pathways through the activation of caspases and modulation of mitochondrial functions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against MRSA. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study assessing the cytotoxic effects of several compounds on leukemia cell lines, this compound was identified as one of the most effective agents. The compound was further analyzed for its effects on normal peripheral blood mononuclear cells to evaluate safety profiles. The findings suggested minimal toxicity towards healthy cells while effectively targeting cancerous cells .
Data Tables
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Antibacterial | MRSA | < 1 µg/mL |
| E. coli | < 1 µg/mL | |
| Pseudomonas aeruginosa | < 1 µg/mL | |
| Anticancer | Jurkat (T-cell leukemia) | 1.61 - 2.95 μM |
| Ramos (B-cell lymphoma) | 1.61 - 2.95 μM |
属性
CAS 编号 |
80246-24-8 |
|---|---|
分子式 |
C12H5Br5O2 |
分子量 |
580.7 g/mol |
IUPAC 名称 |
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |
InChI 键 |
FSIJSYKTNOYMTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















